![molecular formula C21H20Cl2N2O3S B2367135 4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide CAS No. 314076-24-9](/img/structure/B2367135.png)

4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

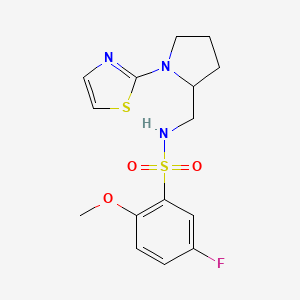

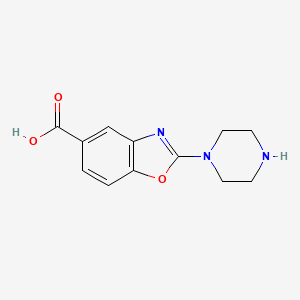

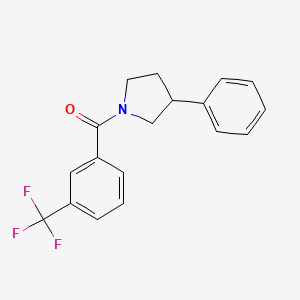

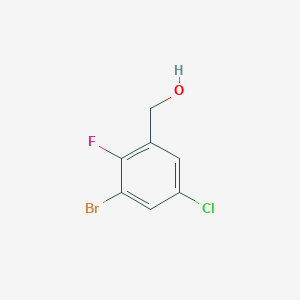

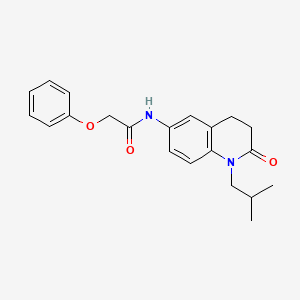

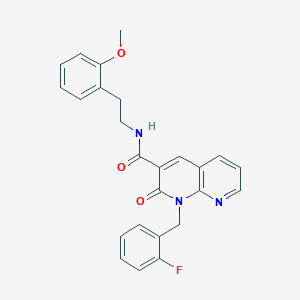

The compound “4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide” is a benzamide derivative with a naphthalene group and a bis(2-chloroethyl)sulfamoyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzamide), a naphthalene group, and a bis(2-chloroethyl)sulfamoyl group . The presence of these functional groups could influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity, potentially affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

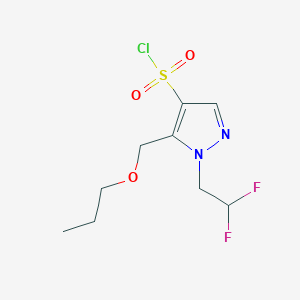

Impact of Chemical Warfare Agents on Health

A review focused on sulfur mustard [bis(2-chloroethyl) sulphide], a vesicant chemical warfare agent, highlights its alkylation effects on DNA and proteins, generating free radicals leading to toxicity in exposed areas. The study discusses potential salvage mechanisms through which melatonin could neutralize toxic damage induced by sulfur mustard, including radical scavenging and modulation of epigenetic mechanisms, suggesting a need for further research in vitro and controlled trials (Romero et al., 2020).

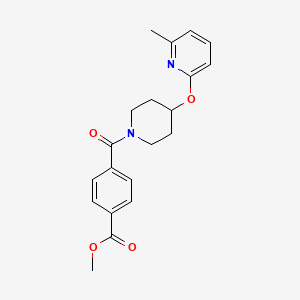

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, with their extensive potential in medicinal applications, have seen some derivatives enter clinical trials as anticancer agents. The large π-deficient conjugated planar structure of naphthalimides allows interaction with biological molecules, showing promise in artificial ion receptors, fluorescent probes, cell imaging agents, and various drug developments for diseases like cancer, bacterial, fungal, and viral infections (Gong et al., 2016).

Metal Complexes with Sulfur-Bridged Ligands

Research into metal complexes using sulfur-bridged bis-pyridine ligands, such as 4,4′-dipyridyldisulfide, demonstrates structural diversity in macrocycles, zigzags, helices, and rhomboids. The twisted structure and axial chirality of the ligand contribute to diverse structural forms and guest inclusion properties, underscoring the potential for chemical innovation and applications in various fields (Horikoshi & Mochida, 2006).

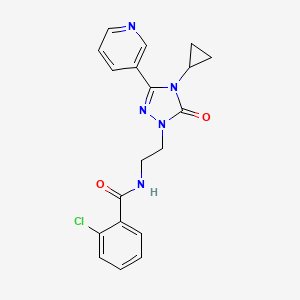

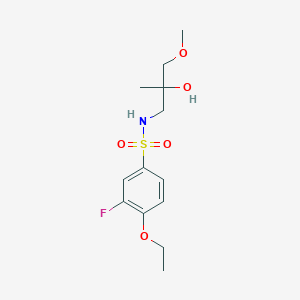

Sulfonamide Inhibitors in Medicinal Chemistry

Sulfonamide compounds are highlighted for their significant role as synthetic bacteriostatic antibiotics and their presence in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility extends to the treatment of a broad range of conditions such as cancer, glaucoma, and inflammation, demonstrating the broad applicability of sulfonamide frameworks in drug development (Gulcin & Taslimi, 2018).

Wirkmechanismus

The mechanism of action would depend on the specific application of this compound. For example, some benzamide derivatives have biological activity and can act as enzyme inhibitors.

Eigenschaften

IUPAC Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O3S/c22-12-14-25(15-13-23)29(27,28)18-10-8-17(9-11-18)21(26)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESVCUYLESNFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367055.png)

![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)

![N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2367073.png)